Methyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate
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Overview
Description
Methyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate: is a chemical compound belonging to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a tert-butyl group attached to the oxazole ring, which can influence its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as 5-tert-butyl-1,3-oxazole and appropriate carboxylic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of strong bases or acids, depending on the specific synthetic route chosen. For example, a common method involves the esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst.
Industrial Production Methods:
Scale-Up: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes for large-scale production.
Purification: Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.
Types of Reactions:
Oxidation: Oxidation reactions can be performed on the oxazole ring to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxazole ring to other heterocyclic structures.
Substitution: Substitution reactions at various positions on the oxazole ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles and electrophiles are employed for substitution reactions, with conditions varying based on the specific reagents used.
Major Products Formed:
Oxidation Products: Various oxo-derivatives of the oxazole ring.
Reduction Products: Reduced heterocyclic compounds.
Substitution Products: A range of substituted oxazoles and related compounds.
Scientific Research Applications
Chemistry: Methyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound and its derivatives have been studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting various diseases. The presence of the tert-butyl group can enhance the pharmacokinetic properties of the resulting compounds.
Industry: The compound is used in the production of specialty chemicals and materials, leveraging its stability and reactivity.
Mechanism of Action
The mechanism by which Methyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context in which the compound is used.
Comparison with Similar Compounds
5-tert-Butyl-1,3-oxazole: A closely related compound without the propanoate group.
Methyl 3-(1,3-oxazol-2-yl)propanoate: Similar structure but lacking the tert-butyl group.
Other Oxazole Derivatives: Various oxazole derivatives with different substituents.
Uniqueness: The presence of the tert-butyl group in Methyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate provides enhanced stability and reactivity compared to similar compounds. This can lead to unique chemical and biological properties that are valuable in research and industrial applications.
Properties
IUPAC Name |
methyl 3-(5-tert-butyl-1,3-oxazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-11(2,3)8-7-12-9(15-8)5-6-10(13)14-4/h7H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWJTOGTXSAJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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